7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 3 and a 4-fluorobenzyl moiety at position 3 of the quinazoline core. The quinazoline-dione scaffold is known for its diverse biological activities, including pesticidal, antifungal, and enzyme-inhibitory properties . The 1,2,4-oxadiazole group contributes to metabolic stability and hydrogen-bonding interactions, while the halogenated aryl substituents (3-chlorophenyl and 4-fluorobenzyl) enhance lipophilicity and target binding affinity.
Properties
CAS No. |
1207039-31-3 |
|---|---|
Molecular Formula |
C23H14ClFN4O3 |
Molecular Weight |
448.84 |
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-3-1-2-14(10-16)20-27-21(32-28-20)15-6-9-18-19(11-15)26-23(31)29(22(18)30)12-13-4-7-17(25)8-5-13/h1-11H,12H2,(H,26,31) |
InChI Key |
BEZWLXNDDFXVHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared below with structurally related quinazolinone derivatives from the pesticide domain:
| Compound Name | Core Structure | Substituents | Primary Use |
|---|---|---|---|
| Target Compound | Quinazoline-2,4-dione | 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl), 3-(4-fluorobenzyl) | Not explicitly stated |
| 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole) | Quinazolinone | 2-(1H-1,2,4-triazol-1-yl), 3-(2,4-dichlorophenyl) | Fungicide |
| 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole) | Quinazolinone | 2-(1H-1,2,4-triazol-1-yl), 3-(2,4-dichlorophenyl), 6-fluoro | Fungicide |
Notes:
- Oxadiazole vs. Triazole: The target compound employs a 1,2,4-oxadiazole ring, whereas quinconazole and fluquinconazole feature a 1,2,4-triazole group. Triazoles are known for cytochrome P450 inhibition (critical in fungicides), while oxadiazoles may offer improved oxidative stability .
- Halogenation Patterns : The 3-chlorophenyl and 4-fluorobenzyl groups in the target compound contrast with the 2,4-dichlorophenyl substituents in quinconazole/fluquinconazole. Fluorine’s electron-withdrawing effects may enhance binding specificity compared to chlorine’s bulkier profile.
- Positional Fluorination: Fluquinconazole includes a 6-fluoro substituent on the quinazolinone core, which is absent in the target compound. This modification is linked to broader antifungal spectra in triazole derivatives .
Stability and Bioavailability
- Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound may have higher lipophilicity than fluquinconazole due to the 4-fluorobenzyl group, impacting its soil adsorption and translocation in plants.
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